Valdecoxib Sulfonyl Chloride-13C2,15N
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Overview
Description
Valdecoxib Sulfonyl Chloride-13C2,15N is a labeled metabolite of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it useful in various scientific research applications, particularly in the fields of proteomics and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valdecoxib Sulfonyl Chloride-13C2,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the Valdecoxib structure. The general synthetic route includes the following steps:
Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is a key structural component of Valdecoxib.
Introduction of Isotopic Labels: Carbon-13 and nitrogen-15 isotopes are introduced into the molecule at specific positions to create the labeled compound.
Sulfonylation: The final step involves the sulfonylation of the labeled intermediate to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Chemical Reactions Analysis
Types of Reactions: Valdecoxib Sulfonyl Chloride-13C2,15N undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Valdecoxib Sulfonyl Chloride-13C2,15N has several scientific research applications, including:
Proteomics: The isotopic labels make it useful in mass spectrometry-based proteomics for studying protein interactions and modifications.
Metabolic Research: It is used to trace metabolic pathways and understand the metabolism of Valdecoxib in biological systems.
Pharmaceutical Research: The compound is employed in the development and testing of new drugs, particularly those targeting inflammatory pathways
Mechanism of Action
Valdecoxib Sulfonyl Chloride-13C2,15N exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxane, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators .
Comparison with Similar Compounds
Valdecoxib: The parent compound, which is also a COX-2 inhibitor used for similar therapeutic purposes.
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns
Uniqueness: Valdecoxib Sulfonyl Chloride-13C2,15N is unique due to its isotopic labeling, which allows for detailed studies in proteomics and metabolic research. This labeling provides insights that are not possible with the unlabeled compounds .
Properties
IUPAC Name |
4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3/i1+1,11+1,18+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQPOHDVWNXRP-LQFUBYOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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